
Lsd1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lsd1-IN-13 is a compound that acts as an inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. This demethylation process is essential for the modulation of chromatin structure and gene transcription. Inhibitors of LSD1, such as this compound, have gained significant attention in scientific research due to their potential therapeutic applications, particularly in cancer treatment .
Métodos De Preparación
The synthesis of Lsd1-IN-13 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the final product. Industrial production methods may involve scaling up the laboratory procedures and employing continuous flow techniques to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Lsd1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Aplicaciones Científicas De Investigación
Lsd1-IN-13 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of LSD1 in various chemical processes and to develop new synthetic methodologies.
Biology: It is used to investigate the biological functions of LSD1 in cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to conventional therapies. It is also being explored for its role in neurodegenerative diseases and other disorders.
Industry: It is used in the development of new drugs and therapeutic agents, as well as in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
Lsd1-IN-13 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates specific lysine residues on histone proteins, which leads to changes in chromatin structure and gene expression. By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, resulting in the repression of gene transcription. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9). The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle progression, and apoptosis .
Comparación Con Compuestos Similares
Lsd1-IN-13 is unique among LSD1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Tranylcypromine: A non-selective inhibitor of LSD1 that also inhibits monoamine oxidase.
ORY-1001 (Iadademstat): A selective LSD1 inhibitor that is currently in clinical trials for the treatment of acute myeloid leukemia and small cell lung cancer.
GSK-2879552: Another selective LSD1 inhibitor that has shown promise in preclinical studies for the treatment of various cancers. This compound stands out due to its high selectivity and potency, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H29N3O2S |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C23H29N3O2S/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17/h1-7,14,17,21-22,24-25H,8-13,15-16H2/t21-,22+/m0/s1 |
Clave InChI |
DICMSESOTHCHTP-FCHUYYIVSA-N |
SMILES isomérico |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
SMILES canónico |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


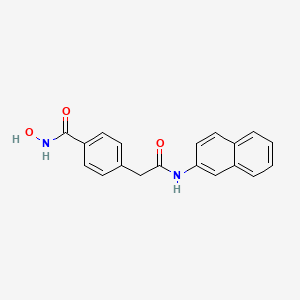

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
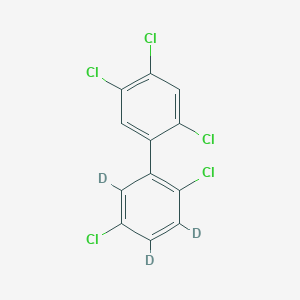
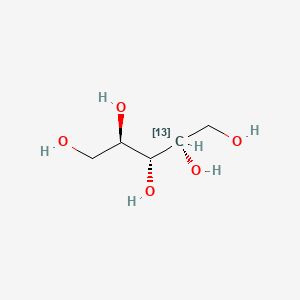
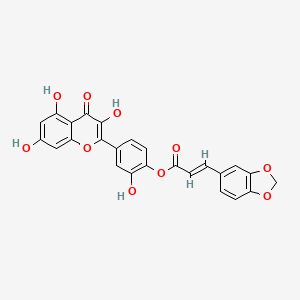
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
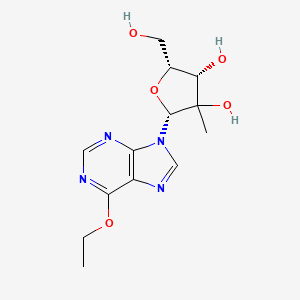
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)

![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

